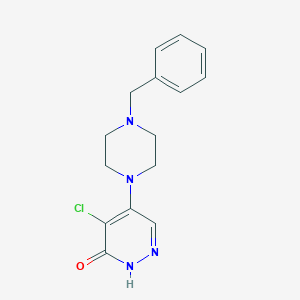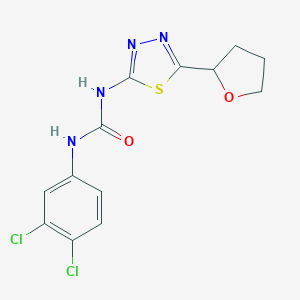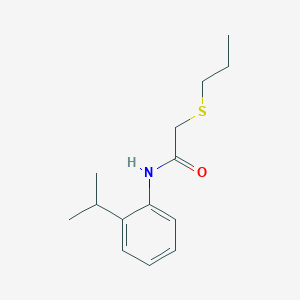![molecular formula C16H17N3O4S B284158 N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide, also known as Mps1-IN-1, is a small molecule inhibitor that selectively targets the mitotic checkpoint kinase, Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which is essential for proper chromosome segregation during cell division. Inhibition of Mps1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mécanisme D'action
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the activity of Mps1 by binding to its catalytic domain. This results in the disruption of the mitotic checkpoint and the induction of mitotic defects, including chromosome misalignment and spindle abnormalities. Ultimately, this leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to induce apoptosis and mitotic catastrophe in cancer cells. It also inhibits the proliferation of cancer cells and induces cell cycle arrest in the G2/M phase. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as taxanes and vinca alkaloids.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide is a potent and selective inhibitor of Mps1, making it a valuable tool for studying the role of Mps1 in cancer biology. However, like many small molecule inhibitors, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that the observed effects are due to Mps1 inhibition and not other factors.
Orientations Futures
There are several potential future directions for research on N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and its use in cancer therapy. One area of interest is the development of combination therapies that include N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and other targeted agents. Another area of interest is the identification of biomarkers that can predict response to N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide treatment. Additionally, there is ongoing research on the development of more potent and selective Mps1 inhibitors that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4-nitropyridine with 4-(morpholin-4-ylsulfonyl)aniline to form 4-(morpholin-4-ylsulfonyl)phenyl)pyridine-2-nitro, followed by reduction with palladium on carbon to form the corresponding amine. The amine is then reacted with 2-chloro-4-methoxy-5-nitropyridine-3-carboxylic acid to yield the final product, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the growth of cancer cells and induces cell death. In vivo studies have demonstrated that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide can inhibit tumor growth and improve survival in mouse models of cancer.
Propriétés
Formule moléculaire |
C16H17N3O4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(4-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S/c20-16(15-3-1-2-8-17-15)18-13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,18,20) |
Clé InChI |
XLXVUJIFKWSEDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)


![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


